molecular formula C8H10INO2 B3057052 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide CAS No. 7630-02-6

4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide

Cat. No. B3057052
M. Wt: 279.07 g/mol
InChI Key: PCDBIGSCEQLGED-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04350697

Procedure details

700 g of methyl isonicotinate and 1.4 kg of methyl iodide were admixed in 2.0 liters of methanol and the resultant solution was stirred and refluxed for 5 hours. After cooling, the mixture was filtered off and the product was washed with ether and dried to obtain 1.385 kg of 4-methoxycarbonyl-1-methylpyridinium iodide (97.2% yield).
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
1.4 kg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH3:10])(=[O:8])[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[CH3:11][I:12]>CO>[I-:12].[CH3:10][O:9][C:1]([C:2]1[CH:7]=[CH:6][N+:5]([CH3:11])=[CH:4][CH:3]=1)=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
700 g
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)OC
Step Two
Name
Quantity
1.4 kg
Type
reactant
Smiles
CI
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered off
WASH
Type
WASH
Details
the product was washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[I-].COC(=O)C1=CC=[N+](C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.385 kg
YIELD: PERCENTYIELD 97.2%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.